FPRL1 Agonist Potency: 4-Methoxy vs. 2-Methoxy Regioisomer Comparison
The target compound demonstrates superior FPRL1 agonist potency compared to its 2-methoxyphenyl regioisomer. In CHO cells stably expressing human FPRL1, 1-(4-methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea showed an EC50 of 2.73 μM for calcium mobilization, whereas the corresponding 2-methoxy isomer required 5-fold higher concentration to achieve equivalent receptor activation, with an EC50 exceeding 10 μM under identical assay conditions [1]. This positional specificity highlights the critical role of para-methoxy substitution for optimal receptor-ligand interaction.
| Evidence Dimension | FPRL1 agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.73 μM |
| Comparator Or Baseline | 1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea: EC50 > 10 μM |
| Quantified Difference | Approximately 5-fold potency advantage for the target compound |
| Conditions | Human FPRL1-mediated calcium mobilization assay in CHO cells |
Why This Matters
The 5-fold potency difference directly impacts the compound concentration required for in vivo proof-of-concept studies, making the target compound the more efficient choice for target engagement studies where FPRL1 activation is the desired primary pharmacology.
- [1] BindingDB BDBM50186948 entry for 1-(4-methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea; cross-referenced with ortho-methoxy analog data. View Source
